molecular formula C6H6N4O B1620260 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one CAS No. 60282-59-9

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one

Cat. No.: B1620260
CAS No.: 60282-59-9
M. Wt: 150.14 g/mol
InChI Key: GEOBINKVBHUYJQ-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one typically involves the cyclocondensation of 2,3-diaminopyridine with ethyl cyanoacetate under high-temperature conditions . This reaction forms the imidazo[4,5-b]pyridine core, which can then be further functionalized to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to increase yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[4,5-b]pyridine derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce a variety of 5-substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the desired biological effects, such as inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one stands out due to its specific amino substitution at the 5-position, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and the development of novel therapeutic agents.

Properties

IUPAC Name

5-amino-1,4-dihydroimidazo[4,5-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-3(11)5-6(10-4)9-2-8-5/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOBINKVBHUYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C(C1=O)NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313518
Record name MLS003115430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60282-59-9
Record name MLS003115430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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